molecular formula C22H26O2S2 B2995271 1-(4-Methylphenyl)-3-[(2-{[3-(4-methylphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone CAS No. 882748-92-7

1-(4-Methylphenyl)-3-[(2-{[3-(4-methylphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone

Cat. No. B2995271
CAS RN: 882748-92-7
M. Wt: 386.57
InChI Key: SYPDRRAVZMXPSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylphenyl)-3-[(2-{[3-(4-methylphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone is a useful research compound. Its molecular formula is C22H26O2S2 and its molecular weight is 386.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalysis

  • The use of sulfuric acid derivatives as recyclable catalysts for condensation reactions between aromatic aldehydes and pyrazolones has been demonstrated, resulting in the formation of alkylmethylene-bis(pyrazolones) with high yields. This showcases the potential utility of sulfur-containing compounds in catalytic applications (Tayebi et al., 2011).

Chemical Reactions and Transformations

  • Studies on the reactivity of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide have shown the formation of various derivatives upon refluxing, indicating the versatility of sulfur-containing compounds in chemical transformations (Vetyugova et al., 2018).

Thermal Rearrangements

  • Thermal rearrangement studies of certain sulfanyl and selanyl compounds have provided insights into radical rearrangement processes, highlighting the complex behavior of sulfur-containing compounds under thermal conditions (Tian et al., 2008).

Organic Syntheses

  • The synthesis of various sulfur-containing compounds, including those with antimicrobial activities, has been extensively studied. This includes the development of novel methodologies for constructing sulfur-containing frameworks, which could be relevant for the synthesis of compounds similar to "1-(4-Methylphenyl)-3-[(2-{[3-(4-methylphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone" (Wardkhan et al., 2008).

Enantioselective Syntheses and Chiral Compounds

  • Research into the resolution of chiral compounds and the determination of their absolute configurations has provided valuable methodologies for the synthesis of enantiomerically pure compounds. This is crucial for the synthesis of chiral sulfur-containing compounds with specific configurations (Tucker & Chesterson, 1988).

properties

IUPAC Name

1-(4-methylphenyl)-3-[2-[3-(4-methylphenyl)-3-oxopropyl]sulfanylethylsulfanyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O2S2/c1-17-3-7-19(8-4-17)21(23)11-13-25-15-16-26-14-12-22(24)20-9-5-18(2)6-10-20/h3-10H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPDRRAVZMXPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCSCCSCCC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-3-[(2-{[3-(4-methylphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone

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